molecular formula C25H23FN4O2 B10936852 6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936852
M. Wt: 430.5 g/mol
InChI Key: HLYHFNMRSYGOCH-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group, a fluorophenoxybenzyl moiety, and a pyrazolo[3,4-b]pyridine core, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent functionalization of the molecule. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds between the pyrazolo[3,4-b]pyridine core and the fluorophenoxybenzyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxybenzyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the cyclopropyl group and the fluorophenoxybenzyl moiety, which contribute to its distinctive chemical properties and biological activities. These features may enhance its binding affinity to certain molecular targets and improve its therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C25H23FN4O2

Molecular Weight

430.5 g/mol

IUPAC Name

6-cyclopropyl-N-[[4-(4-fluorophenoxy)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H23FN4O2/c1-15-23-21(13-22(17-5-6-17)28-24(23)30(2)29-15)25(31)27-14-16-3-9-19(10-4-16)32-20-11-7-18(26)8-12-20/h3-4,7-13,17H,5-6,14H2,1-2H3,(H,27,31)

InChI Key

HLYHFNMRSYGOCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)OC5=CC=C(C=C5)F)C

Origin of Product

United States

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